BTK inhibitor 17

Kinase selectivity profiling Off-target inhibition EGFR sparing

BTK inhibitor 17 is an oral irreversible covalent BTK inhibitor (IC50 2.1 nM) with >500-fold selectivity over 45 kinases, including EGFR, ITK, JAK3, and SRC (IC50 >1000 nM). Its unique pyrazolo[3,4-d]pyridazinone scaffold offers distinct selectivity vs. ibrutinib, enabling attribution of anti-inflammatory and anti-tumor effects specifically to BTK inhibition. In mice: 85% TGI in Ramos xenografts (50 mg/kg) with 78% p-BTK reduction. 23.7% rat oral bioavailability (6-fold > ibrutinib). Validated for CIA models, xenograft studies, and B-cell signaling research.

Molecular Formula C25H24N6O3
Molecular Weight 456.5 g/mol
Cat. No. B8143679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBTK inhibitor 17
Molecular FormulaC25H24N6O3
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCCC(C1)N2C3=C(C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=NNC3=O)N
InChIInChI=1S/C25H24N6O3/c1-2-20(32)30-14-6-7-17(15-30)31-23-21(24(26)27-28-25(23)33)22(29-31)16-10-12-19(13-11-16)34-18-8-4-3-5-9-18/h2-5,8-13,17H,1,6-7,14-15H2,(H2,26,27)(H,28,33)/t17-/m1/s1
InChIKeyQUYXPVXTKPTPCA-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BTK Inhibitor 17 (CAS 1858206-76-4): Potent Irreversible Bruton's Tyrosine Kinase Inhibitor for Autoimmune and B-Cell Malignancy Research


BTK inhibitor 17 (CAS 1858206-76-4) is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK) that belongs to the pyrazolo[3,4-d]pyridazinone structural class . The compound covalently binds to the Cys481 residue in the BTK active site and forms a hydrogen bond network with gatekeeper Thr474 and hinge residues Met477 and Glu475 . With a molecular formula of C25H24N6O3 and molecular weight of 456.50 g/mol, BTK inhibitor 17 is supplied as a white to off-white solid with purity specifications typically ≥98% from commercial vendors [1].

Why BTK Inhibitor 17 Cannot Be Substituted with Other Covalent BTK Inhibitors in Research


Despite sharing a common irreversible covalent mechanism targeting Cys481 of BTK, BTK inhibitors exhibit substantial divergence in kinase selectivity profiles, cellular potency, pharmacokinetic parameters, and off-target liability [1]. Ibrutinib, the first-in-class covalent BTK inhibitor, shows notable inhibition of off-target kinases including EGFR, ITK, JAK3, and TEC family members, which contributes to adverse effects in clinical settings . BTK inhibitor 17 was specifically engineered with a pyrazolo[3,4-d]pyridazinone scaffold that confers a distinct selectivity signature, demonstrating >500-fold selectivity for BTK over 45 other kinases and IC50 >1000 nM against EGFR, ITK, JAK3, and SRC . This divergent selectivity profile, combined with unique oral bioavailability characteristics and species-specific pharmacokinetics, renders BTK inhibitor 17 non-interchangeable with other covalent BTK inhibitors for rigorous mechanistic studies or preclinical models requiring defined kinase selectivity.

BTK Inhibitor 17 Procurement Guide: Quantitative Differentiation Evidence Versus Ibrutinib and Other Covalent BTK Inhibitors


Kinase Selectivity: BTK Inhibitor 17 Exhibits Superior Off-Target Discrimination Compared to Ibrutinib

BTK inhibitor 17 demonstrates markedly reduced inhibition of off-target kinases compared to ibrutinib. While ibrutinib shows significant inhibitory activity against EGFR (IC50 ~5-10 nM), ITK (IC50 ~2-10 nM), and JAK3 (IC50 ~16 nM) at therapeutically relevant concentrations , BTK inhibitor 17 exhibits IC50 values >1000 nM against EGFR, ITK, JAK3, and SRC, representing >500-fold selectivity over these off-target kinases . In a kinome panel of 46 kinases screened at 1 μM, BTK inhibitor 17 showed no significant inhibition (defined as <20% inhibition rate) for the majority of kinases tested .

Kinase selectivity profiling Off-target inhibition EGFR sparing ITK inhibition

Cellular Antiproliferative Activity: BTK Inhibitor 17 Demonstrates Potent Inhibition of BTK-Dependent B-Cell Lines

In BTK-dependent B-cell lymphoma cell lines, BTK inhibitor 17 demonstrates potent antiproliferative activity. After 72-hour treatment, the compound suppressed proliferation of Ramos cells with an IC50 of 23 nM and Raji cells with an IC50 of 31 nM . For comparison, ibrutinib exhibits cell proliferation IC50 values in similar B-cell lymphoma models ranging from approximately 10-100 nM depending on cell line and assay conditions [1]. At 100 nM concentration over 48 hours, BTK inhibitor 17 induced early apoptosis (Annexin V-positive/PI-negative) in 35% of Ramos cells, confirming functional engagement of the apoptotic pathway .

B-cell lymphoma Antiproliferative activity Ramos cells Raji cells

Pharmacokinetic Profile: BTK Inhibitor 17 Demonstrates Species-Specific Oral Bioavailability

BTK inhibitor 17 exhibits moderate oral bioavailability with species-dependent PK parameters. Following oral administration, the compound achieved bioavailability of 23.7% in rats and 11.2% in mice . Maximum plasma concentration (Cmax) reached 466 ng/mL in rats and 252 ng/mL in mice, with corresponding plasma exposure (AUC) of 642 ng·h/mL and 128 ng·h/mL, respectively . The compound displays high plasma protein binding (>95% across human, rat, and mouse species) and a short intravenous half-life of 0.32 hours in rats and 0.42 hours in mice, with clearance of 54.6 mL/min/kg in rats and 31.3 mL/min/kg in mice . In contrast, ibrutinib exhibits oral bioavailability of approximately 3.9% in rats and 23% in mice, with a Cmax of 8.1 ng/mL in rats at a 10 mg/kg oral dose [1].

Oral bioavailability Pharmacokinetics Preclinical dosing Cmax

In Vivo Target Engagement: BTK Inhibitor 17 Demonstrates Dose-Dependent Tumor Growth Inhibition in Xenograft Models

In a Ramos cell xenograft model (BALB/c nude mice), oral administration of BTK inhibitor 17 at 25 mg/kg/day and 50 mg/kg/day for 21 days resulted in tumor growth inhibition (TGI) rates of 62% and 85%, respectively, compared to vehicle controls . Pharmacodynamic analysis of tumor tissues from the 50 mg/kg treatment group revealed a 78% reduction in p-BTK Y223 levels (measured by western blot) and a 60% decrease in Ki-67-positive proliferating cells (measured by immunohistochemistry) . No significant body weight loss or obvious toxicity signs were observed during the 21-day study period . In comparison, ibrutinib at 25 mg/kg/day in similar Ramos xenograft models has been reported to achieve TGI rates of approximately 50-70% [1].

Tumor growth inhibition Xenograft efficacy Target engagement Ramos xenograft

Optimal Research Applications for BTK Inhibitor 17 Based on Validated Differentiation Evidence


Preclinical Rheumatoid Arthritis Research Requiring Oral BTK Inhibition with Defined Selectivity

BTK inhibitor 17 is validated for collagen-induced arthritis (CIA) model studies in mice, where oral administration at 3-10 mg/kg daily for 28 days produced dose-dependent reduction in paw clinical scores without significant body weight loss . The compound's oral bioavailability (23.7% in rats, 11.2% in mice) enables convenient oral dosing in rodent models . Its selectivity profile (>500-fold over 45 off-target kinases) allows researchers to attribute observed anti-inflammatory effects specifically to BTK pathway inhibition rather than confounding kinase activities .

B-Cell Malignancy Xenograft Studies Requiring In Vivo Target Engagement Confirmation

BTK inhibitor 17 is appropriate for Ramos cell xenograft studies in BALB/c nude mice, demonstrating 62% TGI at 25 mg/kg and 85% TGI at 50 mg/kg after 21-day oral dosing . The compound enables parallel pharmacodynamic biomarker assessment, with 78% reduction in tumor p-BTK Y223 and 60% reduction in Ki-67 proliferation marker at the 50 mg/kg dose . No significant toxicity or body weight loss was observed during the 21-day treatment period .

BTK-Dependent B-Cell Signaling Studies with Minimal Off-Target Interference

For in vitro studies of BTK-mediated signaling in Ramos or Raji B-cell lines, BTK inhibitor 17 provides potent BTK inhibition (IC50 2.1 nM in biochemical assay, 1.8 nM for recombinant human BTK) while sparing EGFR, ITK, JAK3, and SRC (IC50 >1000 nM) . Western blot analysis confirms dose-dependent reduction of p-BTK Y223, p-ERK1/2, and p-PLCγ2 in Ramos cells at concentrations of 10-100 nM without affecting total BTK protein levels . This selectivity profile supports mechanistic studies where off-target kinase inhibition would confound interpretation of BTK-specific effects.

Rat Pharmacokinetic and Efficacy Studies Requiring Superior Oral Exposure

BTK inhibitor 17 is particularly suited for rat preclinical models where higher oral exposure is required. The compound achieves 23.7% oral bioavailability in rats (versus ~3.9% for ibrutinib) and a Cmax of 466 ng/mL (versus ~8.1 ng/mL for ibrutinib at comparable doses) . This ~6-fold bioavailability advantage and ~58-fold higher Cmax may reduce the required oral dose to achieve target plasma concentrations in rat studies, potentially improving experimental convenience and reducing compound consumption .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for BTK inhibitor 17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.